molecular formula C8H13BrN4O B15243080 5-Bromo-1-[(oxan-4-yl)methyl]-1H-1,2,4-triazol-3-amine

5-Bromo-1-[(oxan-4-yl)methyl]-1H-1,2,4-triazol-3-amine

Cat. No.: B15243080
M. Wt: 261.12 g/mol
InChI Key: GYGAPZCZWWSFON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1-[(oxan-4-yl)methyl]-1H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-[(oxan-4-yl)methyl]-1H-1,2,4-triazol-3-amine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving a hydrazine derivative and a suitable nitrile.

    Bromination: The triazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Attachment of the Oxan-4-yl Methyl Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-[(oxan-4-yl)methyl]-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of azide derivatives.

Scientific Research Applications

5-Bromo-1-[(oxan-4-yl)methyl]-1H-1,2,4-triazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and antifungal agent.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-1-[(oxan-4-yl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole
  • 5-Bromo-4-methyl-1-(oxan-2-yl)-1H-pyrazole

Uniqueness

5-Bromo-1-[(oxan-4-yl)methyl]-1H-1,2,4-triazol-3-amine is unique due to its specific structural features, such as the presence of the oxan-4-yl methyl group and the triazole ring

Properties

Molecular Formula

C8H13BrN4O

Molecular Weight

261.12 g/mol

IUPAC Name

5-bromo-1-(oxan-4-ylmethyl)-1,2,4-triazol-3-amine

InChI

InChI=1S/C8H13BrN4O/c9-7-11-8(10)12-13(7)5-6-1-3-14-4-2-6/h6H,1-5H2,(H2,10,12)

InChI Key

GYGAPZCZWWSFON-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1CN2C(=NC(=N2)N)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.